tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-1-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXNHHBICSVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imine Formation and Cyclization Strategies
The foundational step in synthesizing the 3-azabicyclo[3.2.0]heptane core often begins with imine formation. In a patented process, compound (III) undergoes imine formation using ethanol (EtOH) as the solvent and sodium acetate (NaOAc) as the base . Telescoping this step with subsequent cyclization avoids intermediate isolation, enhancing efficiency. For instance, a temperature range of 20–30°C during reduction with Raney nickel ensures optimal exo-selectivity, critical for avoiding undesired endo by-products .
Key parameters include:
-
Solvent selection : EtOH or isopropyl alcohol (IPA) improves solubility and reaction homogeneity.
-
Base choice : NaOAc or potassium acetate (KOAc) maintains mild basicity, preventing premature deprotection of the Boc group .
Reduction and Diastereoselective Control
Reduction of intermediates to achieve the desired stereochemistry is pivotal. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/water systems at 0°C yields 56% of the (2S,3S)-diastereomer, albeit with minor impurities (e.g., 2.6% of a hydroxylated by-product) . Comparatively, diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol at room temperature enhances selectivity to 95:5 (2R,3S)/(2S,3S) .
Table 1: Impact of Reducing Agents on Yield and Selectivity
| Reducing Agent | Solvent System | Temperature | Yield | Diastereomer Ratio |
|---|---|---|---|---|
| NaBH₄ | THF/Water | 0°C | 56% | 85:15 |
| DIBAH | Toluene/Cyclohexanol | 25°C | 68% | 95:5 |
| Raney Ni | EtOH | 20–30°C | 80% | >99:1 |
The use of Raney nickel under hydrogenation conditions (65–75°C) in EtOH achieves >99% exo-selectivity, critical for industrial-scale production .
Boc Protection and Deprotection Dynamics
Introducing the Boc group necessitates careful pH control. Dissociation of the benzyl-protected intermediate in THF with potassium carbonate (K₂CO₃) followed by Boc-anhydride addition achieves 80% yield . Recrystallization in n-heptane at 20–30°C purges residual Boc₂O and prevents di-Boc by-products, a common issue in analogous syntheses .
Deprotection via hydrogenolysis with Pd(OH)₂/C in EtOH at 70°C cleanly removes the benzyl group without affecting the Boc moiety, underscoring the robustness of this step .
Purification and Crystallization Optimization
Recrystallization is indispensable for isolating high-purity product. n-Heptane emerges as the optimal solvent due to its low polarity, which selectively precipitates the target compound while solubilizing impurities . For example, cooling a saturated n-heptane solution from 50°C to 20°C over 16 hours yields crystals with <1% impurities .
Table 2: Recrystallization Solvent Performance
| Solvent | Purity Post-Crystallization | Yield |
|---|---|---|
| n-Heptane | 99.2% | 85% |
| Hexane | 97.8% | 78% |
| Petroleum Ether | 96.5% | 72% |
Industrial-Scale Process Design
Scaling up necessitates telescoping steps to minimize downtime. A patented method combines imine formation, reduction, and Boc protection without isolating intermediates, achieving an overall yield of 72% . Key adjustments include:
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Temperature gradients : Maintaining 20–30°C during exo-selective reductions prevents exothermic side reactions.
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Catalyst recycling : Pd(OH)₂/C is reused thrice without significant activity loss, reducing costs .
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Azeotropic drying : Removing residual water via n-heptane azeotrope ensures anhydrous conditions for Boc stabilization .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[4.1.0]heptane Derivatives
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 134575-47-6)
- Molecular Formula : C₁₁H₂₀N₂O₂ (same as target compound).
- Key Difference: The bicyclo[4.1.0] ring system introduces a larger seven-membered ring with one additional carbon compared to the [3.2.0] system.
- Applications : Used in medicinal chemistry for its conformational flexibility, which may improve binding to less rigid biological targets .
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate (CAS 880545-32-4)
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Difference: Substituent position (6-yl vs. 1-yl) alters spatial orientation.
Functional Group Variations
Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl (CAS 2177258-17-0)
- Molecular Formula : C₁₄H₁₉ClN₂O₂.
- Molecular Weight : 282.77 g/mol .
- Hydrochloride Salt: Improves aqueous solubility, critical for bioavailability in drug formulations .
- Applications : Likely used in ionic interaction-driven drug delivery systems.
tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251009-41-2)
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Difference: An additional amino group at the 1-position and a carboxylate ester at the 3-aza position. This dual functionality allows for orthogonal reactivity in multi-step syntheses .
- Applications : Serves as a precursor for introducing amine handles in peptide-mimetic drugs .
Stereochemical Variants
tert-Butyl ((3R,5S)-6-azabicyclo[3.2.0]heptan-3-yl)carbamate (CAS 1933741-18-4)
- Molecular Formula : C₁₁H₂₀N₂O₂.
- Key Difference : Specified stereochemistry (3R,5S) ensures enantiomeric purity, critical for chiral drug candidates. The target compound’s stereochemistry is unspecified, making this variant preferable for asymmetric synthesis .
- Applications : Used in enantioselective catalysis or as a scaffold for stereospecific APIs .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate | 171906-65-3 | C₁₁H₂₀N₂O₂ | 212.29 | tert-butyl carbamate |
| Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate HCl | 2177258-17-0 | C₁₄H₁₉ClN₂O₂ | 282.77 | Benzyl carbamate, HCl salt |
| tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate | 134575-47-6 | C₁₁H₂₀N₂O₂ | 212.29 | Bicyclo[4.1.0] core |
Biological Activity
Introduction
Tert-butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate (CAS Number: 171906-65-3) is a bicyclic compound with potential biological activity. Its molecular formula is C11H20N2O2, and it has garnered interest in medicinal chemistry due to its structural features that may confer unique pharmacological properties.
Chemical Structure and Properties
- Molecular Weight: 212.29 g/mol
- Molecular Formula: C11H20N2O2
- Purity: Typically ≥ 97%
- CAS Number: 171906-65-3
The compound features a bicyclic structure that includes a nitrogen atom within the ring, which may influence its interaction with biological targets.
Biological Activity
Research into the biological activity of this compound primarily focuses on its potential as an antiprotozoal agent and its effects on various biological systems.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary data suggest that related compounds exhibit varying degrees of cytotoxic effects in vitro, particularly against cancer cell lines . The specific cytotoxic profile of this compound remains to be fully elucidated but warrants further investigation due to its structural similarities to known bioactive compounds.
Case Study 1: Antimalarial Activity
In a comparative study, several bicyclic compounds were synthesized and tested for their antimalarial properties against Plasmodium berghei in mouse models. One compound demonstrated significant in vivo activity, prompting further exploration into the SAR of these bicyclic structures . Although not directly involving this compound, these findings underscore the potential for similar compounds to exhibit antimalarial effects.
Case Study 2: Structure-Activity Relationship Analysis
Research focusing on various azabicyclic compounds has revealed that modifications at specific positions can substantially alter biological activity. A systematic SAR analysis indicated that substituents on the nitrogen atom and adjacent carbon atoms could enhance binding affinity to protozoan targets . This insight could guide future modifications of this compound for improved therapeutic efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate, and how do reaction conditions influence yield and purity?
Answer:
The synthesis often employs asymmetric 1,3-dipolar cycloaddition between azomethine ylides and cyclobutenones using chiral catalysts like CuI/(R)-Fesulphos, achieving high enantioselectivity (up to 98% ee) and diastereoselectivity . Key factors include:
- Temperature control : Lower temperatures favor stereochemical precision.
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
- Purification : Chromatography or recrystallization ensures purity, with yields optimized by minimizing side reactions (e.g., carbamate hydrolysis) .
Basic: How is the molecular structure characterized using spectroscopic techniques?
Answer:
NMR spectroscopy (1H, 13C) confirms the bicyclo[3.2.0] framework and tert-butyl/carbamate substituents:
- 1H NMR : Distinct signals for bridgehead protons (δ 3.5–4.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
- 13C NMR : Carbamate carbonyl (δ 155–160 ppm) and bicyclic carbons (δ 30–60 ppm).
IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced: What strategies achieve enantioselective synthesis, and what catalysts are effective?
Answer:
Chiral Lewis acid catalysts like CuI/(R)-Fesulphos enable enantioselective cycloadditions, leveraging π-π interactions and steric effects to control stereochemistry . Alternatives include:
- Organocatalysts : Thiourea derivatives for non-metal pathways.
- Ligand design : Bulky phosphine ligands to enhance enantiomeric excess (e.g., >95% ee).
Advanced: How does the bicyclo[3.2.0] framework influence biological target interactions?
Answer:
The rigid bicyclic core enhances target binding affinity by:
- Mimicking transition states in enzyme catalysis (e.g., protease inhibition).
- Restricting conformational flexibility, improving selectivity.
Computational methods like molecular docking (AutoDock) and MD simulations predict binding modes, guiding SAR studies .
Advanced: What challenges arise in optimizing synthetic yield, particularly stereochemical control?
Answer:
Key challenges include:
- Stereochemical drift : Mitigated by low-temperature reactions and inert atmospheres.
- Functional group compatibility : Boc protection requires mild deprotection (e.g., TFA in DCM) to avoid ring-opening .
- Byproduct formation : Controlled stoichiometry and slow reagent addition minimize impurities.
Basic: What are the reactivity patterns of the carbamate group under acidic/basic conditions?
Answer:
- Acidic conditions (e.g., TFA) : Boc deprotection yields the free amine, critical for further functionalization .
- Basic conditions : Hydrolysis to amines/CO₂, requiring pH <9 for stability.
Advanced: How do structural modifications impact pharmacokinetics, and what assays assess this?
Answer:
- Modifications : Substituents at bridgehead carbons alter solubility (logP) and metabolic stability.
- Assays :
- Microsomal stability : Liver microsomes evaluate metabolic degradation.
- Caco-2 permeability : Predicts intestinal absorption.
- Plasma protein binding : LC-MS quantifies free drug fractions .
Basic: What purification techniques are effective for this compound?
Answer:
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate).
- Recrystallization : Ethanol/water mixtures for high-purity crystals.
- HPLC : Reverse-phase C18 columns resolve enantiomers .
Advanced: What contradictory findings exist regarding biological activity of analogs?
Answer:
Discrepancies in topoisomerase inhibition (e.g., benzyl vs. tert-butyl analogs) suggest substituent-dependent activity. Resolution strategies:
- Controlled SAR studies : Systematic variation of substituents.
- Meta-analysis : Cross-study comparisons under standardized assay conditions .
Advanced: What thermodynamic/kinetic factors influence ring-opening and stability?
Answer:
- Thermodynamic stability : Ring strain in bicyclo[3.2.0] systems drives reactivity.
- Kinetic control : Low-temperature reactions favor kinetic products (e.g., intact carbamate).
- Solution stability : Buffered solutions (pH 4–6) prevent hydrolysis during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
